molecular formula C16H23Cl2NO3 B1424677 Methyl (2S,4S)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354485-76-9

Methyl (2S,4S)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1424677
CAS No.: 1354485-76-9
M. Wt: 348.3 g/mol
InChI Key: LOBPHZHQGGCKGV-JZKFLRDJSA-N
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Description

Methyl (2S,4S)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a stereospecific phenoxy substituent at the 4-position of the pyrrolidine ring. The compound features a tert-butyl group at the 2-position and a chlorine atom at the 4-position of the aromatic phenoxy moiety, with a methyl ester group at the 2-position of the pyrrolidine backbone.

Properties

IUPAC Name

methyl (2S,4S)-4-(2-tert-butyl-4-chlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3.ClH/c1-16(2,3)12-7-10(17)5-6-14(12)21-11-8-13(18-9-11)15(19)20-4;/h5-7,11,13,18H,8-9H2,1-4H3;1H/t11-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBPHZHQGGCKGV-JZKFLRDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Cl)OC2CC(NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=C(C=CC(=C1)Cl)O[C@H]2C[C@H](NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl (2S,4S)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride is a synthetic compound with a complex molecular structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₆H₂₃Cl₂NO₃
  • Molecular Weight : 348.3 g/mol
  • CAS Number : 1354487-93-6
  • IUPAC Name : methyl (2S,4S)-4-(2-tert-butyl-4-chlorophenoxy)pyrrolidine-2-carboxylate; hydrochloride

The compound exhibits biological activity primarily through its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes and signaling pathways.
  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing physiological responses.

Anticancer Properties

Recent studies have indicated that this compound demonstrates significant anticancer activity. In vitro assays have shown that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells.

  • Case Study 1 : A study published in Cancer Research demonstrated a dose-dependent reduction in cell viability in MCF-7 breast cancer cells treated with this compound. The IC50 value was determined to be approximately 15 µM, indicating effective cytotoxicity at relatively low concentrations .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines in activated macrophages.

  • Case Study 2 : An experiment conducted on RAW 264.7 macrophages showed that treatment with this compound led to a significant decrease in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerIC50 = 15 µM in MCF-7 cells
Anti-inflammatoryReduced TNF-alpha and IL-6 in RAW 264.7 cells
Enzyme InhibitionSpecific enzymatic targets identified

Comparison with Similar Compounds

Structural and Electronic Analysis

  • Halogen Variations (Cl, Br, F): Chlorine and bromine increase molecular weight and polarizability, favoring hydrophobic interactions. Fluorine reduces basicity and enhances electron-withdrawing effects . tert-Pentyl vs. tert-Butyl (): The longer tert-pentyl chain increases steric bulk, which may alter binding specificity in biological targets.
  • Synthesis Methods: A common synthetic route involves coupling substituted phenoxy precursors with pyrrolidine intermediates using acyl chlorides and bases like potassium carbonate (, Section 3.4). Patented methods () highlight the use of tert-butoxycarbonyl (Boc) protecting groups and Mitsunobu reactions for stereospecific synthesis.

Physicochemical and Hazard Profiles

  • Hazard Classification : Several analogs, including the di-tert-butyl variant () and 4-chloro-3-methyl derivative (), are labeled as irritants, suggesting shared handling precautions for this class.
  • Solubility : Fluorinated analogs () likely exhibit improved aqueous solubility compared to highly lipophilic tert-butyl derivatives.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl (2S,4S)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride with high enantiomeric purity?

  • Methodological Answer : The synthesis requires strict stereochemical control due to the (2S,4S) configuration. Use chiral catalysts (e.g., asymmetric hydrogenation) or enantioselective alkylation to preserve stereochemistry. Purification via chiral HPLC or recrystallization with diastereomeric salts (e.g., tartaric acid derivatives) ensures enantiomeric purity. Monitor intermediates using polarimetry or NMR spectroscopy with chiral shift reagents .

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodological Answer : Combine X-ray crystallography (for definitive structural confirmation) with advanced NMR techniques (e.g., NOESY to assess spatial proximity of protons). Computational methods like Density Functional Theory (DFT) can predict and validate spectroscopic data (e.g., coupling constants) for stereoisomers .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Follow OSHA and EU standards:

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Engineering Controls : Use fume hoods for weighing and synthesis.
  • Waste Disposal : Neutralize hydrochloride salts with bicarbonate before disposal.
    Refer to Safety Data Sheets (SDS) for spill management and first-aid measures .

Advanced Research Questions

Q. How does the tert-butyl and 4-chlorophenoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bulky tert-butyl group sterically hinders electrophilic attack, while the electron-withdrawing Cl substituent activates the phenoxy ring for nucleophilic aromatic substitution. Perform comparative kinetic studies using analogs (e.g., 4-methylphenoxy derivatives) to isolate steric vs. electronic effects. Computational modeling (e.g., Hammett plots) quantifies substituent contributions .

Q. What experimental design is recommended to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Use a factorial design (pH 2–12, 25–60°C) with HPLC-UV monitoring. Degradation kinetics can be modeled using Arrhenius equations. Identify degradation products via LC-MS/MS and propose pathways (e.g., hydrolysis of the ester group under acidic conditions) .

Q. How can researchers resolve contradictions in reported solubility data for this hydrochloride salt?

  • Methodological Answer : Standardize solvent systems (e.g., aqueous buffers vs. organic solvents) and measure solubility via gravimetric analysis. Use Hansen Solubility Parameters (HSP) to correlate solubility with solvent polarity. Cross-validate with computational tools like COSMO-RS .

Q. What methodologies are suitable for studying the environmental fate of this compound?

  • Methodological Answer : Conduct OECD 301 biodegradation tests to assess aerobic degradation. For abiotic degradation, simulate UV exposure (using a solar simulator) and analyze photoproducts via GC-MS. Evaluate bioaccumulation potential using octanol-water partition coefficients (log P) derived from shake-flask experiments .

Q. How does the stereochemistry of the pyrrolidine ring affect biological activity in target receptors?

  • Methodological Answer : Synthesize all four stereoisomers and test in vitro binding assays (e.g., radioligand displacement for GPCR targets). Molecular docking studies (e.g., AutoDock Vina) can predict binding poses, while QSAR models link stereochemistry to activity .

Q. What strategies mitigate batch-to-batch variability in synthetic yield and purity?

  • Methodological Answer : Implement Quality by Design (QbD) principles:

  • Critical Process Parameters (CPPs) : Optimize reaction time, temperature, and catalyst loading via Design of Experiments (DoE).
  • PAT Tools : Use inline FTIR for real-time monitoring of reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4S)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl (2S,4S)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride

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